N-(1-cyanocyclopentyl)-2-{[(2-methoxyphenyl)methyl](methyl)amino}acetamide
Description
N-(1-cyanocyclopentyl)-2-{(2-methoxyphenyl)methylamino}acetamide is a synthetic organic compound Its structure includes a cyanocyclopentyl group, a methoxyphenylmethyl group, and an aminoacetamide moiety
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)methyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-20(11-14-7-3-4-8-15(14)22-2)12-16(21)19-17(13-18)9-5-6-10-17/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHPGNQQDRONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)CC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{(2-methoxyphenyl)methylamino}acetamide typically involves multiple steps:
Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentyl derivatives with cyanide sources under specific conditions.
Introduction of the methoxyphenylmethyl group: This step may involve the reaction of methoxyphenylmethyl halides with suitable nucleophiles.
Formation of the aminoacetamide moiety: This can be synthesized by reacting acetamide derivatives with appropriate amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-{(2-methoxyphenyl)methylamino}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-{(2-methoxyphenyl)methylamino}acetamide may have various scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Medicine: Possible use in drug development and therapeutic research.
Industry: Applications in materials science and the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-{(2-methoxyphenyl)methylamino}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopentyl)-2-{(2-methoxyphenyl)methylamino}acetamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of N-(1-cyanocyclopentyl)-2-{(2-methoxyphenyl)methylamino}acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
